An In-depth Technical Guide to the Chemical Properties of 2-Methyltetrahydrothiophene
An In-depth Technical Guide to the Chemical Properties of 2-Methyltetrahydrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyltetrahydrothiophene, a heterocyclic organic compound, holds a significant position in the landscape of synthetic chemistry. Its unique structural features and reactivity profile make it a valuable intermediate in the synthesis of a wide array of molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core chemical properties of 2-Methyltetrahydrothiophene, including its synthesis, spectral characteristics, key reactions, and safety considerations. The content is structured to offer not just a catalog of data, but a deeper understanding of the principles governing its chemical behavior, empowering researchers to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of the Thiolane Scaffold
The tetrahydrothiophene, or thiolane, ring system is a recurring motif in a variety of natural products and synthetic molecules of biological importance. The inclusion of a sulfur atom within the five-membered saturated ring imparts distinct electronic and conformational properties that can influence a molecule's interaction with biological targets. The methyl substituent at the 2-position of 2-Methyltetrahydrothiophene introduces a chiral center and further modulates its steric and electronic characteristics.
This guide will delve into the fundamental aspects of 2-Methyltetrahydrothiophene, providing a robust knowledge base for its application in complex molecular design and synthesis. Understanding the nuances of its chemical behavior is paramount for its effective utilization in the development of novel therapeutics and agrochemicals. Thiophene derivatives, in general, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis. These characteristics are crucial for purification, identification, and structural elucidation.
Physical Properties
2-Methyltetrahydrothiophene is a colorless to light yellow liquid with a characteristic odor.[2] Its key physical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 1795-09-1 | [3] |
| Molecular Formula | C₅H₁₀S | [3] |
| Molecular Weight | 102.20 g/mol | [3] |
| Boiling Point | 132 °C | [2] |
| Density | 0.96 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral features of 2-Methyltetrahydrothiophene.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyltetrahydrothiophene is expected to show complex multiplets for the ring protons due to spin-spin coupling. The methyl group will appear as a doublet. A detailed analysis of a similar compound, 2-methylthiophene, shows characteristic shifts for the ring protons and the methyl group, which can serve as a reference for interpreting the spectrum of the saturated analogue.[4][5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms, with their chemical shifts influenced by their proximity to the sulfur atom and the methyl group. Data for 2-Methyltetrahydrothiophene is available in spectral databases.[3][6] The chemical shifts for the related compound, 2-methyltetrahydrofuran, can also provide comparative insights into the influence of the heteroatom on the carbon environment.[7]
The IR spectrum of 2-Methyltetrahydrothiophene will be dominated by C-H stretching and bending vibrations. Key absorptions are expected in the following regions:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending: 1470-1450 cm⁻¹ and 1380-1365 cm⁻¹ (for the methyl group) The C-S stretching vibration is typically weak and appears in the fingerprint region.[8][9][10]
In electron ionization mass spectrometry (EI-MS), 2-Methyltetrahydrothiophene will exhibit a molecular ion peak (M⁺) at m/z 102. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways include the loss of the methyl group and cleavage of the tetrahydrothiophene ring.[11][12]
Synthesis of 2-Methyltetrahydrothiophene
The synthesis of 2-Methyltetrahydrothiophene can be approached through several routes, with the catalytic hydrogenation of 2-methylthiophene being a prominent method.
Catalytic Hydrogenation of 2-Methylthiophene
This method involves the reduction of the aromatic thiophene ring to its saturated counterpart.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-methylthiophene.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize 2-Methyltetrahydrothiophene by the catalytic hydrogenation of 2-methylthiophene.
Materials:
-
2-Methylthiophene
-
Palladium on carbon (Pd/C, 5% or 10%) or another suitable catalyst (e.g., MoS₂)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a high-pressure reactor (autoclave), dissolve 2-methylthiophene in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2-Methyltetrahydrothiophene.
Causality: The palladium catalyst provides a surface for the adsorption and activation of both hydrogen and the thiophene ring, facilitating the addition of hydrogen across the double bonds. The use of high pressure and temperature is necessary to overcome the aromatic stability of the thiophene ring.
Chemical Reactivity and Key Transformations
The chemical reactivity of 2-Methyltetrahydrothiophene is primarily centered around the sulfur atom and the adjacent C-H bonds.
Oxidation Reactions
The sulfur atom in 2-Methyltetrahydrothiophene can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they can significantly alter the polarity and coordinating ability of the molecule.
Reaction Scheme:
Caption: Stepwise oxidation of 2-Methyltetrahydrothiophene.
Experimental Protocol: Oxidation to Sulfoxide and Sulfone
Objective: To selectively oxidize 2-Methyltetrahydrothiophene to its corresponding sulfoxide or sulfone.
Materials:
-
2-Methyltetrahydrothiophene
-
Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
-
Solvent (e.g., acetic acid, dichloromethane)
Procedure for Sulfoxide Synthesis:
-
Dissolve 2-Methyltetrahydrothiophene in a suitable solvent such as acetic acid.[13]
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) if necessary.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Procedure for Sulfone Synthesis:
-
Follow the same initial procedure as for the sulfoxide synthesis, but use at least two equivalents of the oxidizing agent.[14]
-
After the initial addition of the oxidant, the reaction mixture may require heating to drive the reaction to completion.
-
Monitor the reaction for the disappearance of the sulfoxide intermediate.
-
Follow the same workup and purification procedure as for the sulfoxide.
Causality: The choice of the oxidizing agent and the stoichiometry are critical for selective oxidation. Using one equivalent of a mild oxidant at low temperatures favors the formation of the sulfoxide.[15] Using an excess of a stronger oxidant or higher temperatures promotes further oxidation to the sulfone.[14]
Alkylation Reactions
The sulfur atom in 2-Methyltetrahydrothiophene can act as a nucleophile, participating in alkylation reactions with suitable electrophiles like alkyl halides.
Experimental Protocol: S-Alkylation
Objective: To perform the S-alkylation of 2-Methyltetrahydrothiophene.
Materials:
-
2-Methyltetrahydrothiophene
-
Alkylating agent (e.g., methyl iodide)
-
Solvent (e.g., acetone, acetonitrile)
Procedure:
-
Dissolve 2-Methyltetrahydrothiophene in a suitable aprotic solvent.
-
Add the alkylating agent (e.g., methyl iodide) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The formation of a sulfonium salt may be observed as a precipitate.
-
Monitor the reaction by TLC or NMR.
-
If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent, and dried.
Causality: The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, leading to the formation of a new carbon-sulfur bond and a positively charged sulfonium ion.[16]
Applications in Drug Development and Agrochemicals
The thiophene scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.[11][17] While direct applications of 2-Methyltetrahydrothiophene in marketed drugs are not extensively documented, its derivatives serve as crucial building blocks.
Conceptual Application Workflow:
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